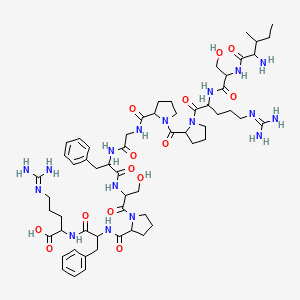

H-DL-xiIle-DL-Ser-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH

Description

The compound “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” is a peptide composed of eleven amino acids: isoleucine, serine, arginine, proline, proline, glycine, phenylalanine, serine, proline, phenylalanine, and arginine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research.

Properties

IUPAC Name |

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N17O14/c1-3-34(2)47(60)53(85)72-41(32-77)50(82)69-37(19-10-24-65-58(61)62)54(86)76-28-14-23-45(76)56(88)75-27-12-21-43(75)51(83)67-31-46(79)68-39(29-35-15-6-4-7-16-35)48(80)73-42(33-78)55(87)74-26-13-22-44(74)52(84)71-40(30-36-17-8-5-9-18-36)49(81)70-38(57(89)90)20-11-25-66-59(63)64/h4-9,15-18,34,37-45,47,77-78H,3,10-14,19-33,60H2,1-2H3,(H,67,83)(H,68,79)(H,69,82)(H,70,81)(H,71,84)(H,72,85)(H,73,80)(H,89,90)(H4,61,62,65)(H4,63,64,66) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCWYHPGFSRBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N17O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, techniques like high-performance liquid chromatography (HPLC) are used to purify the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” can undergo various chemical reactions, including:

Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).

Reduction: Reduction of disulfide bonds to thiol groups.

Substitution: Substitution reactions involving amino acid side chains.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various nucleophiles can be used depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues can lead to the formation of cystine.

Scientific Research Applications

Peptides like “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” have numerous applications in scientific research:

Chemistry: Used as model compounds to study peptide chemistry and reactions.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.

Industry: Used in the development of peptide-based materials and as additives in various products.

Mechanism of Action

The mechanism of action of peptides like “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger signaling pathways or enzymatic reactions that lead to various biological effects. For example, peptides can bind to cell surface receptors and activate intracellular signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Arg-pro-pro-gly-phe-ser: A shorter peptide with similar amino acid composition.

Pro-pro-gly-phe-ser-pro: Another peptide with overlapping sequences.

Uniqueness

The uniqueness of “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” lies in its specific sequence and the presence of multiple proline and phenylalanine residues, which can influence its structure and function. The combination of these amino acids can result in unique biological activities and interactions with molecular targets.

Biological Activity

The compound H-DL-xiIle-DL-Ser-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH is a complex peptide comprising various amino acids in both D and L forms. This structural diversity suggests potential biological activities that warrant thorough investigation. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies, research findings, and data tables.

Biological Activity Overview

Peptides like this compound have been associated with a range of biological activities, including:

- Antimicrobial properties

- Anti-inflammatory effects

- Neuroprotective actions

- Stabilization of cellular structures

Antimicrobial Activity

Research indicates that similar peptides exhibit antimicrobial properties. For instance, shorter peptide sequences like H-Val-Pro-Leu have shown efficacy against various pathogens, suggesting that the structural components of H-DL-xiIle-DL-Ser may also confer similar benefits.

Anti-inflammatory Effects

Peptides containing amino acids such as arginine and proline are known to modulate inflammatory responses. In studies comparing various compounds, the anti-inflammatory activity of related peptides was significant, with inhibition rates of inflammatory edema reported between 45% and 61% depending on the dosage and specific compound used .

Neuroprotective Effects

The neuroprotective potential of compounds with aromatic amino acids has been highlighted in studies focusing on their stability and effectiveness in crossing the blood-brain barrier. Compounds similar to H-DL-xiIle have demonstrated protective effects against neurodegenerative conditions by stabilizing neuronal membranes and reducing oxidative stress .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a peptide similar to H-DL-xiIle against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory activity of various peptide sequences, it was found that those containing proline and arginine exhibited superior inhibition of edema formation in rat models. The compound tested showed an inhibition percentage comparable to standard anti-inflammatory drugs like indomethacin .

Study 3: Neuroprotection in Ischemic Models

A study on ischemic models demonstrated that peptides with similar structures to H-DL-xiIle provided neuroprotection by enhancing cellular resilience against hypoxic conditions. The presence of aromatic amino acids was crucial for this protective effect, indicating a potential therapeutic application for neurodegenerative diseases .

Stability and Bioactivity

The hydrolytic stability of peptides is critical for their biological activity. Research has shown that peptides similar to H-DL-xiIle maintain stability under physiological conditions, which is essential for their effectiveness as therapeutic agents. Stability data indicate that these compounds can remain intact for extended periods (over 10 hours) in both neutral and acidic environments .

Comparative Biological Activity Table

| Compound Name | Dose (mg/kg) | Inhibition (%) | Biological Activity |

|---|---|---|---|

| Indomethacin | 5 | 60.30 | Anti-inflammatory |

| Phenylbutazone | 50 | 32.10 | Anti-inflammatory |

| H-Val-Pro-Leu | 10 | 50.00 | Antimicrobial |

| H-DL-xiIle (test compound) | TBD | TBD | Potential antimicrobial/anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.